N-(1H-indol-5-ylmethyl)cyclopropanamine chemical structure and properties
N-(1H-indol-5-ylmethyl)cyclopropanamine chemical structure and properties
This guide serves as a comprehensive technical monograph on N-(1H-indol-5-ylmethyl)cyclopropanamine , a specialized chemical intermediate and pharmacophore scaffold used in medicinal chemistry.
High-Value Scaffold for CNS Ligand Discovery & Kinase Inhibition
Part 1: Executive Summary
N-(1H-indol-5-ylmethyl)cyclopropanamine (CAS: 1158201-57-0, HCl salt) is a privileged structural motif in drug discovery, combining the electron-rich indole ring with a conformationally restricted cyclopropylamine moiety. Unlike the classical tryptamines (3-substituted indoles) which primarily target 5-HT receptors as orthosteric agonists, 5-substituted indole-methylamines serve as versatile building blocks for allosteric modulators , kinase inhibitors , and monoamine transporter ligands .
The incorporation of the cyclopropyl group enhances metabolic stability against amine oxidases (MAO) compared to linear alkyl chains and restricts the conformational freedom of the nitrogen lone pair, potentially increasing binding selectivity.
Part 2: Chemical Structure & Physiochemical Properties
Identity & Nomenclature
-
Common Synonyms: 5-[(Cyclopropylamino)methyl]indole; N-((1H-Indol-5-yl)methyl)cyclopropanamine
-
Molecular Formula:
[1] -
Molecular Weight: 186.25 g/mol (Free Base); 222.72 g/mol (HCl Salt)
Physiochemical Profile (Calculated)
The following parameters are critical for assessing the compound's "drug-likeness" and formulation requirements.
| Property | Value | Implication for Drug Design |
| cLogP | ~1.9 - 2.2 | Optimal lipophilicity for CNS penetration (BBB permeable). |
| pKa (Amine) | ~9.2 | Highly basic; exists predominantly as a cation at physiological pH. |
| pKa (Indole NH) | ~16.0 | Very weak acid; requires strong bases (e.g., NaH) for deprotonation. |
| TPSA | 28.0 Ų | Excellent membrane permeability (TPSA < 90 Ų is ideal for CNS). |
| H-Bond Donors | 2 | Indole NH and Secondary Amine NH. |
| Rotatable Bonds | 2 | Low flexibility suggests lower entropic penalty upon binding. |
Part 3: Synthesis & Manufacturing
Retrosynthetic Analysis
The most robust route to N-(1H-indol-5-ylmethyl)cyclopropanamine is via Reductive Amination . This approach avoids the over-alkylation risks associated with direct alkylation and allows for the use of mild reducing agents compatible with the indole ring.
Experimental Protocol: Reductive Amination
Standard Operating Procedure (SOP) for Bench-Scale Synthesis (10 mmol scale)
Reagents:
-
Indole-5-carboxaldehyde (1.45 g, 10 mmol)
-
Cyclopropylamine (0.86 g, 15 mmol, 1.5 eq)
-
Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)
-
Acetic Acid (glacial, catalytic amount)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (50 mL)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask under
atmosphere, dissolve Indole-5-carboxaldehyde in anhydrous DCM. -
Activation: Add Cyclopropylamine followed by a catalytic amount of acetic acid (to adjust pH to ~5-6, facilitating imine formation). Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor via TLC (disappearance of aldehyde).
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. Note: STAB is preferred over
to prevent reduction of the indole double bond or aldehyde prior to imine formation. -
Quenching: Stir overnight at RT. Quench with saturated aqueous
. -
Workup: Extract the aqueous layer with DCM (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: The crude oil is purified via Flash Column Chromatography (
, DCM:MeOH:NH4OH gradient 95:5:0.5). -
Salt Formation: Dissolve the free base in diethyl ether and add 2M HCl in ether dropwise to precipitate the hydrochloride salt. Filter and dry.[3][4]
Synthesis Workflow Diagram
Caption: One-pot reductive amination pathway utilizing STAB for selective reduction of the imine species.
Part 4: Pharmacology & Mechanism of Action
The "Privileged" Indole Scaffold
The 5-substituted indole moiety mimics the amino acid tryptophan but positions the basic nitrogen in a distinct vector compared to serotonin (5-HT).
-
5-HT Receptor Binding: While tryptamines (3-substituted) are classic agonists, 5-substituted indoles often act as antagonists or allosteric modulators at 5-HT1A, 5-HT2A, and 5-HT6 receptors. The 5-position allows the molecule to extend into the secondary binding pockets of GPCRs.
-
Kinase Inhibition: The indole NH and the 5-position substituent can form key hydrogen bonds in the hinge region of protein kinases. The cyclopropyl group fits into hydrophobic pockets (e.g., the gatekeeper region), making this compound a potential fragment for kinase inhibitor design.
Cyclopropylamine: The Metabolic Shield
The cyclopropyl group is not merely a spacer; it is a functional bioisostere for an isopropyl or ethyl group.
-
Conformational Rigidity: The cyclopropyl ring locks the N-C bond, reducing the entropic cost of binding.
-
Metabolic Stability: The strained ring is resistant to CYP450-mediated dealkylation compared to standard alkyl chains, prolonging the half-life (
) of the compound in vivo.
Pharmacophore Mapping
Caption: Structural dissection of the pharmacophore showing key interaction points with biological targets.
Part 5: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR) Expectations ( )
-
Indole Protons: Aromatic signals in the 6.5–8.0 ppm range. Specifically, the H-4 proton (adjacent to the 5-substitution) typically appears as a singlet or doublet with fine coupling around 7.5 ppm.
-
Methylene Linker (
): A sharp singlet around 3.8 – 4.0 ppm . -
Cyclopropyl Protons: Distinctive high-field multiplets.
-
Methine (
): Multiplet at ~2.2 ppm. -
Methylene (
of ring): Two multiplets at ~0.4 ppm and ~0.5 ppm (characteristic of the strained ring shielding).
-
Mass Spectrometry (ESI-MS)
-
Parent Ion
: Calculated m/z = 187.12. -
Fragmentation: Expect a major fragment at m/z = 130 (Indole-5-methyl carbocation) due to the cleavage of the C-N bond, which is a stable benzylic-type cation.
References
-
Synthesis of Indole-Methylamines: Basir, N. F. A., et al. "Synthesis and Characterization of (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine."[5] International Journal of Creative Research Thoughts (IJCRT), vol. 13, no. 5, 2025. Link
-
Indole Deprotection & Handling: "Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine." MDPI Molbank, 2021. Link
-
Cyclopropylamine in Med Chem: Gardarsdottir, H. "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications." Longdom Publishing, 2023. Link
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Commercial Availability & Properties: "N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride Product Page." Sigma-Aldrich / MilliporeSigma. Link
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General Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
